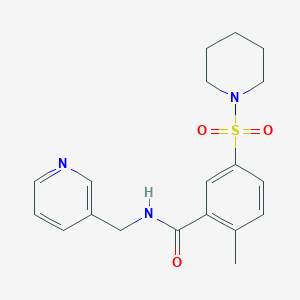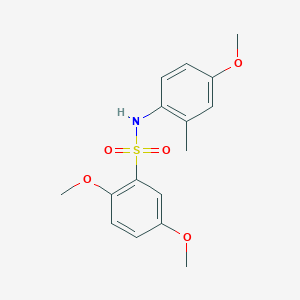
2-methyl-5-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-5-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MPSPB and belongs to the class of sulfonamide compounds. MPSPB has been found to have various biochemical and physiological effects, making it a useful tool in laboratory experiments.
Mécanisme D'action
The mechanism of action of MPSPB involves the inhibition of TRPA1 channels. TRPA1 channels are activated by various stimuli, including cold temperature, mechanical stress, and chemical irritants. The activation of TRPA1 channels results in the influx of calcium ions into the cell, leading to various physiological responses. MPSPB blocks the activation of TRPA1 channels by binding to a specific site on the channel, preventing the influx of calcium ions into the cell.
Biochemical and Physiological Effects:
MPSPB has been found to have various biochemical and physiological effects. In addition to its selective inhibition of TRPA1 channels, MPSPB has been found to inhibit the growth of cancer cells and to have anti-inflammatory properties. MPSPB has also been found to have analgesic effects in animal models of pain, suggesting its potential use in the treatment of pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MPSPB is its selectivity for TRPA1 channels, making it a useful tool for studying the physiological and pathological roles of TRPA1 channels. However, one limitation of MPSPB is its relatively low potency, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on MPSPB. One area of research is the development of more potent and selective inhibitors of TRPA1 channels. Another area of research is the investigation of the potential therapeutic applications of MPSPB, particularly in the treatment of pain and inflammation. Additionally, the biochemical and physiological effects of MPSPB on cancer cells warrant further investigation, as it may have potential as an anticancer agent.
Méthodes De Synthèse
The synthesis of MPSPB involves the reaction of 2-methyl-5-nitrobenzoic acid with piperidine, followed by the reduction of the resulting nitro compound with sodium dithionite. The resulting amine is then reacted with 3-pyridinemethanol and p-toluenesulfonyl chloride to obtain MPSPB. The synthesis of MPSPB has been reported in several scientific publications, and the compound is commercially available from various chemical suppliers.
Applications De Recherche Scientifique
MPSPB has been used in several scientific research studies as a tool to study various biological processes. One of the main applications of MPSPB is in the study of ion channels, specifically the transient receptor potential (TRP) channels. TRP channels are involved in various physiological processes, including pain sensation, temperature regulation, and taste perception. MPSPB has been found to selectively inhibit TRPA1 channels, making it a useful tool for studying the physiological and pathological roles of TRPA1 channels.
Propriétés
IUPAC Name |
2-methyl-5-piperidin-1-ylsulfonyl-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-15-7-8-17(26(24,25)22-10-3-2-4-11-22)12-18(15)19(23)21-14-16-6-5-9-20-13-16/h5-9,12-13H,2-4,10-11,14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYBSSOAEHWYCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-5-(piperidin-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(4-methoxybenzyl)-1-(quinolin-6-ylcarbonyl)piperidin-4-yl]methanol](/img/structure/B5298301.png)
![1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-3-ol](/img/structure/B5298302.png)

![(3aR*,7aS*)-5-methyl-2-[3-(phenylsulfonyl)propanoyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5298315.png)
![3-[(2-pyridin-2-ylpyrrolidin-1-yl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B5298316.png)

![1-(diphenylmethyl)-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B5298341.png)
![(3aR*,5S*,6S*,7aS*)-2-[(3-methyl-3H-imidazo[4,5-b]pyridin-6-yl)carbonyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5298342.png)
![N-(2-methoxyethyl)-7-(3-thienylacetyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5298350.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-amine](/img/structure/B5298361.png)
![N-1,3-benzodioxol-5-yl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5298369.png)
![N-1,3-benzothiazol-2-yl-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5298382.png)
![N-(2-methoxyphenyl)-2-[(2,2,3,3-tetrafluoropropanoyl)amino]benzamide](/img/structure/B5298390.png)